5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes cyano, methyl, amino, oxoethyl, sulfanyl, phenyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base, followed by cyclization and further functionalization to introduce the thiophenyl and other groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other derivatives.
Scientific Research Applications
5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives with various substitutions on the phenyl and thiophenyl rings. Examples include:
- 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylic acid ethyl ester .
- Other dihydropyridine derivatives with different functional groups.
Uniqueness
The uniqueness of 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24N4O2S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H24N4O2S2/c1-17-9-6-7-12-21(17)31-23(32)16-35-27-20(15-28)25(22-13-8-14-34-22)24(18(2)29-27)26(33)30-19-10-4-3-5-11-19/h3-14,25,29H,16H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
CARZUNZJMDYYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CS4)C#N |
Origin of Product |
United States |
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